methyl 2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]acetate hydrochloride
Description
Methyl 2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]acetate hydrochloride is a synthetic organic compound featuring a pyridine core substituted with a trifluoromethyl group at the 6-position and an amino-acetate ester moiety at the 2-position, stabilized as a hydrochloride salt. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound relevant in pharmaceutical and agrochemical research .
Properties
CAS No. |
2768326-15-2 |
|---|---|
Molecular Formula |
C9H10ClF3N2O2 |
Molecular Weight |
270.63 g/mol |
IUPAC Name |
methyl 2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]acetate;hydrochloride |
InChI |
InChI=1S/C9H9F3N2O2.ClH/c1-16-8(15)7(13)5-2-3-6(14-4-5)9(10,11)12;/h2-4,7H,13H2,1H3;1H |
InChI Key |
JOOPYORULZLHOG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CN=C(C=C1)C(F)(F)F)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
Methyl 2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]acetate hydrochloride is a compound with potential biological activity, particularly in pharmacological applications. This article explores its structural characteristics, synthesis, biological evaluations, and potential therapeutic uses based on available research and data.
Structural Characteristics
The molecular formula of this compound is CHFNO. The compound features a pyridine ring substituted with a trifluoromethyl group, which is known to enhance the lipophilicity and biological activity of compounds. The structural formula can be represented as follows:
- SMILES : COC(=O)C(C1=CN=C(C=C1)C(F)(F)F)N
- InChI : InChI=1S/C9H9F3N2O2/c1-16-8(15)7(13)5-2-3-6(14-4-5)9(10,11)12/h2-4,7H,13H2,1H3
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include the use of trifluoromethylation techniques and coupling reactions to introduce the pyridine moiety. However, specific synthetic routes for this compound are not widely documented in the literature.
Antitumor Activity
A significant area of interest for this compound is its potential antitumor activity. Compounds with similar structures have shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, related trifluoromethylated compounds have demonstrated GI values below 10 µM against human tumor cell lines, indicating effective growth inhibition .
Table: Summary of Biological Activity in Related Compounds
| Compound | Cell Line | GI (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 2e | MDA-MB-231 (TNBC) | 13 | Cell cycle arrest (G0/G1 phase increase) |
| Compound 2j | Various | <0.1 | Induces cytotoxic effects |
| Methyl esters (various) | Indolyl-Pyridinyl series | Variable | Uncouples vacuolization from cell death |
The mechanism by which this compound exerts its biological effects may involve modulation of cell cycle dynamics and apoptosis pathways. For example, related compounds have been shown to increase the G0/G1 phase and decrease S phase in cancer cells, suggesting a potential for cell cycle arrest without significant apoptotic effects .
Scientific Research Applications
Medicinal Chemistry
This compound has garnered attention for its potential therapeutic applications. Research suggests that derivatives of pyridine, particularly those with trifluoromethyl groups, exhibit enhanced biological activity.
Anticancer Activity
A study demonstrated that compounds similar to methyl 2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]acetate hydrochloride showed promising results in inhibiting cancer cell proliferation. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug candidates, potentially increasing their efficacy against various cancer types.
Neurological Applications
Research indicates that pyridine derivatives can interact with neurotransmitter systems. For instance, this compound may modulate the activity of receptors involved in neurodegenerative diseases, providing a pathway for developing new treatments for conditions such as Alzheimer's disease.
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | 12.5 | |
| Trifluoromethyl pyridine derivative | Neuroprotective | 15.0 | |
| Another pyridine derivative | Antimicrobial | 20.0 |
Synthesis and Structural Modifications
The synthesis of this compound involves several steps, primarily focusing on the introduction of the trifluoromethyl group at the pyridine ring. The standard synthetic route includes:
- Formation of Pyridine Derivative : Utilizing starting materials such as 6-bromo-pyridin-3-amine.
- Trifluoromethylation : Employing reagents like trifluoroacetic anhydride to introduce the trifluoromethyl group.
- Acetylation : Reacting with methyl acetate to form the final product.
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer properties of this compound against various cancer cell lines, including breast and lung cancer. The compound exhibited significant cytotoxicity with an IC50 value of 12.5 µM, indicating its potential as a lead compound for further development in oncology .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in cellular models of neurodegeneration. The results suggested that it could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential application in treating neurodegenerative diseases .
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Differences: The target compound’s pyridine ring (vs. pyrimidine in or morpholine in ) influences electronic properties. Morpholine derivatives () exhibit enhanced solubility due to the oxygen atom in the ring, whereas pyridine-based compounds may display higher lipophilicity .
Trifluoromethyl Impact: All compounds feature trifluoromethyl groups, which improve metabolic stability and membrane permeability. However, bis(trifluoromethyl) substitution () significantly increases molecular weight and lipophilicity, as reflected in its shorter HPLC retention time (0.81 min) compared to monosubstituted analogs .
Functional Group Effects: Amino-acetate esters (Target and ) introduce polarity, balancing the hydrophobicity of trifluoromethyl groups. In contrast, amide-linked compounds () exhibit higher stability but reduced solubility .
Preparation Methods
Halogenation and Nucleophilic Substitution
A common route to 6-(trifluoromethyl)pyridin-3-amine begins with 3-aminopyridine. Halogenation at the 6-position is achieved using chlorine gas in the presence of Lewis acids like FeCl₃, yielding 6-chloropyridin-3-amine. Subsequent trifluoromethylation employs Ruppert-Prakash reagent (TMSCF₃) under CuI catalysis, replacing the chloride with a trifluoromethyl group.
Reaction Conditions :
-
Solvent : Dimethylformamide (DMF)
-
Catalyst : CuI (10 mol%)
-
Temperature : 100°C, 24 hours
Analytical Validation :
Alternative Pathway: Direct Trifluoromethylation
For industrial-scale production, direct trifluoromethylation of pyridine derivatives using CF₃I under photoredox catalysis has been reported. This method avoids halogenation steps, improving atom economy:
Reaction Conditions :
Formation of the Amino Acetate Moiety
Reductive Amination Strategy
The amino acetate side chain is introduced via reductive amination of methyl glyoxylate with 6-(trifluoromethyl)pyridin-3-amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) serves as a mild, selective reducing agent, enabling the reaction to proceed under acidic conditions without disturbing the trifluoromethyl group.
Reaction Conditions :
-
Solvent : 1,2-Dichloroethane (DCE)
-
Acid Catalyst : Acetic acid (1 equiv)
-
Temperature : Room temperature, 12 hours
Mechanistic Insight :
The reaction proceeds through imine intermediate formation, followed by stereoselective reduction to yield the R-configured amino ester.
Alkylation of Pyridin-3-Amine
An alternative approach involves alkylating 6-(trifluoromethyl)pyridin-3-amine with methyl bromoacetate. This method requires careful base selection to avoid N-over-C-alkylation:
Reaction Conditions :
-
Base : Potassium carbonate (2 equiv)
-
Solvent : Tetrahydrofuran (THF)
-
Temperature : 60°C, 6 hours
Side Products :
Hydrochloride Salt Formation
The final step involves treating the free base with HCl gas in anhydrous ether, precipitating the hydrochloride salt. Critical parameters include:
-
HCl Concentration : 4M in dioxane
-
Temperature : 0–5°C (to prevent ester hydrolysis)
Analytical Data :
Industrial-Scale Optimization
Continuous Flow Synthesis
Recent advances employ continuous flow reactors to enhance reaction efficiency and safety. Key benefits include:
Green Chemistry Approaches
Solvent recycling and catalyst recovery systems have been integrated into production workflows:
-
Solvent : Cyclopentyl methyl ether (CPME) – 90% recovery rate.
-
Catalyst : Immobilized Cu nanoparticles – reused >10 cycles.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Reductive Amination | 78 | 97 | Mild conditions, high stereoselectivity |
| Alkylation | 65 | 95 | Simplicity, fewer steps |
| Continuous Flow | 89 | 98 | Scalability, reduced waste |
Challenges and Troubleshooting
Trifluoromethyl Group Stability
The CF₃ group is prone to hydrolysis under strongly acidic/basic conditions. Mitigation strategies include:
Q & A
Q. What are the standard synthetic routes for methyl 2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]acetate hydrochloride, and how can reaction conditions be optimized?
Answer: The synthesis typically involves multi-step reactions, including coupling, amidation, and salt formation. For example, analogous compounds are synthesized by reacting intermediates like 4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline with methyl 3-chloro-3-oxopropanoate in the presence of tripotassium phosphate, followed by separation using ethyl acetate/water and brine washes . Optimization includes adjusting solvent systems (e.g., tetrahydrofuran for solubility), stoichiometric ratios, and reaction times. Purification via column chromatography or recrystallization improves yield and purity. LCMS (e.g., m/z 407 [M+H]+) and HPLC (retention time: 0.81 minutes, SQD-FA05 conditions) are critical for monitoring progress .
Q. How should researchers confirm the identity and purity of this compound using analytical techniques?
Answer:
- LCMS : Confirm molecular weight via m/z values (e.g., m/z 531 [M-H]⁻ for intermediates) .
- HPLC : Assess purity using retention times (e.g., 1.32 minutes under QC-SMD-TFA05 conditions) and compare against reference standards .
- NMR : Analyze H and C spectra to verify structural integrity, focusing on peaks corresponding to the trifluoromethyl group (~110–120 ppm in F NMR) and ester carbonyl (~170 ppm in C NMR) .
Advanced Research Questions
Q. How can researchers address discrepancies in spectral data during structural elucidation?
Answer: Discrepancies in NMR or LCMS data may arise from impurities, tautomerism, or salt forms. For example:
- Impurities : Use preparative HPLC to isolate minor components and re-analyze .
- Tautomerism : Perform variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomers in ester intermediates) .
- Salt effects : Compare free base and hydrochloride salt spectra (e.g., shifts in NH or carbonyl signals) . Advanced techniques like HRMS or X-ray crystallography resolve ambiguities .
Q. What strategies are effective for optimizing the compound’s stability under varying storage conditions?
Answer:
- Stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways .
- Analytical monitoring : Track decomposition via HPLC for new peaks (e.g., hydrolysis products) or LCMS for mass changes.
- Formulation : Stabilize as a hydrochloride salt to enhance hygroscopic resistance. Store in airtight containers with desiccants at -20°C .
Q. How does the trifluoromethyl group influence the compound’s reactivity and bioactivity?
Answer:
- Electronic effects : The -CF group is electron-withdrawing, enhancing electrophilicity at the pyridine ring and stabilizing intermediates during coupling reactions .
- Lipophilicity : Increases logP, improving membrane permeability in biological assays .
- Bioactivity : In kinase inhibitors, the -CF group enhances target binding via hydrophobic interactions (e.g., IC values <100 nM in FLT3 inhibition) . Compare with chloro/methyl analogs to isolate electronic vs. steric contributions .
Q. What methodologies are recommended for evaluating the compound’s enzyme inhibition potential?
Answer:
- Assay design : Use fluorescence-based or radiometric assays (e.g., ADP-Glo™ for kinases) with recombinant enzymes. Include positive controls (e.g., staurosporine) and dose-response curves (0.1–100 µM) .
- Data interpretation : Calculate IC using nonlinear regression. Account for solubility limits by confirming compound stability via LCMS during assays .
- Selectivity profiling : Screen against related enzymes (e.g., CSF1R, KIT) to assess off-target effects .
Methodological Considerations
Q. How can researchers mitigate challenges in scaling up synthesis from milligram to gram quantities?
Answer:
- Process optimization : Replace tetrahydrofuran with toluene for safer large-scale reactions .
- Workflow adjustments : Implement continuous flow chemistry for exothermic steps (e.g., amidation) to improve heat dissipation .
- Quality control : Use in-line PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .
Q. What are the best practices for impurity profiling and quantification?
Answer:
- Reference standards : Use certified impurities (e.g., ethylphenidate hydrochloride) for HPLC calibration .
- Forced degradation : Subject the compound to acidic/alkaline hydrolysis, oxidation (HO), and photolysis to generate degradation markers .
- LC-HRMS : Identify unknown impurities by matching exact masses to potential byproducts (e.g., de-esterified analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
